2'-O-Acetylactein
Description
2'-O-Acetylactein is a cycloartane-type triterpenoid saponin isolated from the roots of Cimicifuga foetida . Structurally, it is characterized by an acetyl group at the 2'-position of the xylopyranoside moiety attached to the cycloartane aglycone. Its molecular formula is C₄₃H₆₂O₁₃, differing from actein (C₄₁H₆₀O₁₂) by the addition of an acetyl group (C₂H₂O) at the 2'-position . This modification influences its polarity, solubility, and biological interactions. The compound is part of a broader class of triterpenoid saponins known for cytotoxic and enzyme-inhibitory activities, commonly studied in cancer research .
Properties
CAS No. |
345968-83-4 |
|---|---|
Molecular Formula |
C39H58O12 |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
[(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-18'-[(2S,3R,4S,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate |
InChI |
InChI=1S/C39H58O12/c1-18-13-39(31-36(8,50-31)32(44)51-39)49-22-14-34(6)24-10-9-23-33(4,5)25(48-30-29(47-20(3)41)28(43)21(42)16-45-30)11-12-37(23)17-38(24,37)15-26(46-19(2)40)35(34,7)27(18)22/h18,21-32,42-44H,9-17H2,1-8H3/t18-,21-,22+,23+,24+,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36+,37-,38+,39-/m1/s1 |
InChI Key |
KWPBPWVYOWXHER-KBHPJZKOSA-N |
SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)OC(=O)C)OC(=O)C)C |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)([C@H](O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)OC(=O)C)OC(=O)C)C |
Synonyms |
2'-O-acetyl-actein 2'-O-acetylactein |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Acetylation Position : The 2'-O-acetyl group in 2'-O-Acetylactein vs. the 3'-O-acetyl group in 3′-O-acetylactein alters spatial interactions with cellular targets .
- C-27 Hydroxyl Presence : 27-Deoxyactein and its acetylated derivatives lack the hydroxyl group at C-27, reducing polarity compared to actein .
Cytotoxic Activity
Triterpenoid saponins exhibit cytotoxicity via membrane disruption and apoptosis induction. Evidence from Cimicifuga foetida isolates highlights the following trends :
- Actein : Demonstrates moderate cytotoxicity (IC₅₀: 10–20 µM) against HepG2, MCF-7, and SW-480 cell lines.
- 3′-O-Acetylactein : Shows reduced activity (IC₅₀: >50 µM), suggesting acetylation at the 3'-position may hinder membrane penetration .
- 2'-O-Acetylactein: While direct cytotoxicity data are unavailable, structural analogs like 25-O-acetylcimigenol derivatives exhibit enhanced activity (IC₅₀: 5–15 µM), implying 2'-acetylation could potentiate effects .
Enzyme Inhibition
Molecular docking studies against IKK1/α (a kinase involved in inflammation and cancer) reveal binding affinity differences :
| Compound | ATP-Binding Domain (ΔG, kcal/mol) | Helix-Loop-Helix Motif (ΔG, kcal/mol) |
|---|---|---|
| Actein | −9.08 | −10.95 |
| 3′-O-Acetylactein | −7.74 | −8.70 |
| 26-Deoxyactein | −9.82 | −9.48 |
Key Findings :
- Actein has stronger binding affinity than 3′-O-acetylactein, likely due to steric hindrance from the 3'-acetyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
